3,5-Dimethylphenyl 2-ethoxybenzoate
Description
3,5-Dimethylphenyl 2-ethoxybenzoate is an ester derivative of 2-ethoxybenzoic acid, featuring a 3,5-dimethylphenyl group as the esterifying alcohol. This compound is structurally characterized by the ethoxy group at the 2-position of the benzoate ring and two methyl substituents at the 3,5-positions of the phenyl moiety.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-4-19-16-8-6-5-7-15(16)17(18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3 |
InChI Key |
JYIIIVWWPKLWFR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Contains a 3,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.
- Key Properties : Demonstrates high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .
- Comparison : The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, crucial for binding to photosystem II. The ethoxy group in this compound may similarly influence electron density but likely reduces hydrogen-bonding capacity compared to the hydroxynaphthalene-carboxamide.
Methyl 2-formyl-3,5-dimethoxybenzoate
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Differs by fluorine substituents instead of methyl groups.
- Key Properties : Comparable PET-inhibiting activity (IC50 ~10 µM) to the dimethylphenyl analogue .
- Comparison : Fluorine’s strong electron-withdrawing nature enhances binding affinity, whereas methyl groups in this compound may prioritize lipophilicity over electronic effects.
Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants
- Structure : Polymers incorporating 3,5-dimethylphenyl groups as side chains .
- Key Properties : Hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, attributed to dense benzyl-type quaternary ammonium pendants .
Physicochemical Properties
Lipophilicity and Solubility
- This compound : The ethoxy group increases polarity relative to purely alkyl-substituted benzoates (e.g., methyl or ethyl esters), but the 3,5-dimethylphenyl group enhances hydrophobicity.
- Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate (Metsulfuron methyl ester): A sulfonylurea herbicide with methoxy and triazine substituents . Its higher water solubility (due to sulfonyl and triazine groups) contrasts with the lipophilic profile of this compound.
Data Table: Key Comparative Properties
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